molecular formula C13H15IN4O2 B2488932 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 860787-44-6

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B2488932
CAS No.: 860787-44-6
M. Wt: 386.193
InChI Key: CBLXEQIGYZDOMV-UHFFFAOYSA-N
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Description

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C13H15IN4O2 and its molecular weight is 386.193. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Compounds containing heteroatoms like nitrogen, which is a feature of the imidazo[1,2-a]pyridine structure, are significant in organic chemistry due to their use in the synthesis of optical sensors and for their biological and medicinal applications. Derivatives of imidazo[1,2-a]pyridine, such as 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide, are utilized as exquisite sensing materials and have a variety of biological applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes (Jindal & Kaur, 2021).

Role in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, are recognized for their versatility in organic synthesis and significant contributions to drug development. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have medicinal applications across various domains such as anticancer, antibacterial, and anti-inflammatory activities. The inclusion of the imidazo[1,2-a]pyridine unit in such derivatives underscores the scaffold's importance in advancing chemistry and pharmaceutical research (Li et al., 2019).

Medicinal Chemistry and Therapeutic Applications

The imidazo[1,2-b]pyridazine scaffold, closely related to imidazo[1,2-a]pyridines, is a crucial heterocyclic nucleus providing various bioactive molecules. The success of kinase inhibitor ponatinib has spurred interest in new derivatives containing the imidazo[1,2-b]pyridazine structure for potential therapeutic applications in medicine. This indicates the versatility and therapeutic potential of the imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Garrido et al., 2021).

Antimicrobial Applications

Synthetic imidazopyridine-based derivatives are explored as potential inhibitors against multi-drug resistant bacterial infections, highlighting the importance of fused pyridine structures in medicinal chemistry. These structures, including the imidazo[1,2-a]pyridine derivatives, are noted for their diverse pharmacological activities, such as antibacterial, antitumor, and anti-inflammatory effects. The exploration of these derivatives for antibacterial applications underscores their significance in addressing the challenge of antibacterial resistance (Sanapalli et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard codes associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN4O2/c1-8(2)5-12(19)16-17-13(20)10-7-18-6-9(14)3-4-11(18)15-10/h3-4,6-8H,5H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLXEQIGYZDOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NNC(=O)C1=CN2C=C(C=CC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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